molecular formula C13H17Cl2N3O B5701522 N-(2,5-dichlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide

N-(2,5-dichlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide

Cat. No. B5701522
M. Wt: 302.20 g/mol
InChI Key: LSGYZFCVRKXQQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,5-dichlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide derivatives involves chloroacetylation of amino chlorbenzophenone, followed by reaction with substituted phenylpiperazine. This synthesis pathway confirms the chemical structure of the compounds through techniques like TLC, IR, 1HNMR, 13CNMR, and elemental analysis, indicating a methodological approach to achieve targeted chemical properties (Verma et al., 2017).

Molecular Structure Analysis

Molecular docking studies reveal the interaction of synthesized compounds with specific receptors, indicating a precise molecular structure conducive to binding with target sites. These studies, along with physicochemical properties analysis, help in assessing the bioavailability and drug-likeness of the compounds, guiding future optimization (Verma et al., 2017).

Chemical Reactions and Properties

Compounds containing the N-(2,5-dichlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide scaffold undergo various chemical reactions, including interactions with different biochemical receptors. These reactions are crucial for understanding the compound's potential as a central nervous system agent and its pharmacological profile, including anesthetic and vasorelaxant effects, without focusing on drug-specific applications or side effects (Déciga-Campos et al., 2016).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and stability, is essential for compound formulation and storage. These properties influence the compound's handling and its potential industrial applications. However, specific data on these properties for N-(2,5-dichlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide were not directly found in the searched papers.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, determine the compound's utility in chemical synthesis and potential therapeutic applications. The molecular docking studies provide insights into these properties by illustrating how these compounds interact with biological targets (Verma et al., 2017).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c1-17-4-6-18(7-5-17)9-13(19)16-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGYZFCVRKXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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